Tert-butyl piperidin-1-ylcarbamate
Description
Significance of Piperidine (B6355638) Scaffolds in Synthetic and Medicinal Chemistry
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products. bohrium.comnih.govencyclopedia.pub Its prevalence stems from its ability to confer favorable physicochemical properties to molecules, such as improved solubility and bioavailability. thieme-connect.comthieme-connect.com The flexible, chair-like conformation of the piperidine ring allows it to interact with biological targets in a three-dimensional space, often leading to enhanced potency and selectivity. wikipedia.org
Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, analgesic, and antipsychotic effects. bohrium.comresearchgate.net The ability to readily functionalize the piperidine ring at various positions allows for the fine-tuning of a molecule's biological activity, making it a privileged scaffold in drug discovery. nih.govresearchgate.net Consequently, the development of efficient synthetic methods to access substituted piperidines is a major focus in medicinal chemistry research.
Overview of N-Carbamate Protecting Groups, with Emphasis on tert-Butoxycarbonyl (Boc)
In the multi-step synthesis of complex molecules, it is often necessary to temporarily block the reactivity of certain functional groups to prevent unwanted side reactions. For amines, carbamates are among the most widely used protecting groups due to their ease of installation and removal under specific and often mild conditions. chem-station.commasterorganicchemistry.com The tert-butoxycarbonyl (Boc) group, in particular, has gained immense popularity in organic synthesis. wikipedia.orgjk-sci.com
The Boc group is typically introduced by treating an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.com Its key advantage lies in its stability to a wide range of reaction conditions, including basic and nucleophilic environments, while being readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgjk-sci.com This orthogonality allows for the selective deprotection of the Boc group in the presence of other acid-labile or base-labile protecting groups, a crucial aspect of modern synthetic strategy. chem-station.comorganic-chemistry.org
Contextual Importance of Tert-butyl Piperidin-1-ylcarbamate as a Synthetic Intermediate
This compound serves as a quintessential building block in organic synthesis, providing a stable and readily available source of the piperidine nucleus. The presence of the Boc group on the piperidine nitrogen effectively deactivates its basicity and nucleophilicity, allowing for selective reactions to be carried out on other parts of the molecule or on substituents attached to the piperidine ring.
Historical Development and Evolution of Synthetic Approaches to Boc-Protected Piperidines
The synthesis of piperidines has a long history, with early methods often relying on the reduction of pyridine (B92270) precursors. wikipedia.orgdtic.mil While effective, these methods can require harsh reaction conditions and may not be suitable for the synthesis of highly functionalized piperidines.
The advent of protecting group chemistry, particularly the development of the Boc group, revolutionized the synthesis of substituted piperidines. The direct Boc-protection of piperidine itself is a straightforward process. However, the development of synthetic routes to more complex, substituted Boc-protected piperidines has been an area of active research. These approaches include the cyclization of acyclic precursors, the modification of existing piperidine rings, and asymmetric syntheses to produce enantiomerically pure derivatives. nih.govresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-piperidin-1-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)11-12-7-5-4-6-8-12/h4-8H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHOQDDDDFBHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395289 | |
| Record name | tert-butyl piperidin-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126216-45-3 | |
| Record name | tert-butyl piperidin-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Applications in Organic Synthesis and Chemical Biology
Utilization as a Versatile Protecting Group in Multistep Syntheses
The Boc group of tert-butyl piperidin-1-ylcarbamate is instrumental in multistep syntheses, offering a reliable method for the temporary masking of the piperidine (B6355638) nitrogen's nucleophilicity and basicity. This protection is crucial for preventing unwanted side reactions while other parts of a molecule are being modified.
In the synthesis of complex molecules with multiple functional groups, orthogonal protecting group strategies are essential. These strategies employ protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one group without affecting others. The Boc group is a cornerstone of such strategies due to its acid lability.
A classic orthogonal pairing is the use of the Boc group in conjunction with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. nih.govresearchgate.net For instance, in peptide synthesis, the N-terminus of an amino acid can be protected with Fmoc, while a lysine (B10760008) side chain or a piperidine-containing scaffold is protected with Boc. The Fmoc group can be selectively removed using a base like piperidine, leaving the Boc group intact for subsequent transformations. Conversely, the Boc group can be cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), without affecting the Fmoc group. nih.govresearchgate.net This orthogonality allows for the precise and sequential construction of complex peptide and peptidomimetic structures.
| Protecting Group | Cleavage Condition | Orthogonal Partner(s) |
| Boc (tert-butoxycarbonyl) | Acidic (e.g., TFA, HCl) | Fmoc (base-labile), Benzyl (B1604629) (hydrogenolysis) |
| Fmoc (Fluorenylmethyloxycarbonyl) | Basic (e.g., Piperidine) | Boc (acid-labile), Benzyl (hydrogenolysis) |
| Cbz (Carboxybenzyl) | Hydrogenolysis (e.g., H₂, Pd/C) | Boc (acid-labile), Fmoc (base-labile) |
The ability to perform sequential protecting group manipulations is critical in the synthesis of intricate molecules. This compound allows for such controlled sequences. For example, a synthetic route might involve the presence of both a Boc-protected piperidine and a silyl (B83357) ether protecting an alcohol. The silyl ether can be selectively removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), without affecting the acid-labile Boc group. rsc.orgharvard.edu Subsequently, the piperidine nitrogen can be deprotected by treatment with acid to allow for further functionalization at that site.
Recent advancements have also demonstrated the potential for selective thermal deprotection of N-Boc groups in continuous flow systems. nih.gov This method allows for the removal of the Boc group under neutral conditions, which can be advantageous when acid-sensitive functional groups are present in the molecule. By carefully controlling the temperature, it is possible to achieve selective deprotection of different Boc groups within the same molecule, offering another layer of control in sequential manipulations. nih.gov
Role as a Key Intermediate for Diverse Piperidine-Based Scaffolds
Beyond its role as a protected building block, this compound serves as a crucial starting material for the synthesis of a wide array of piperidine-containing structures. The piperidine motif is a prevalent scaffold in numerous biologically active compounds and natural products.
The piperidine ring of this compound can be functionalized to introduce various substituents, leading to a diverse range of derivatives. One common strategy involves the deprotonation of the α-carbon to the nitrogen followed by reaction with an electrophile. This approach has been utilized in the diastereoselective synthesis of substituted pipecolinates. whiterose.ac.ukresearchgate.net
Furthermore, N-Boc-4-piperidone, which can be derived from this compound, is a versatile intermediate for the synthesis of 4-substituted piperidines. For example, it can undergo reductive amination to introduce a variety of substituents at the 4-position. Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling of 4-(N-Boc-piperidyl)zinc iodide with aryl halides, provide a direct route to 4-arylpiperidines. organic-chemistry.org
| Reaction Type | Reagents and Conditions | Product |
| α-Lithiation/Alkylation | s-BuLi, TMEDA; then R-X | α-Substituted Piperidine |
| Negishi Coupling | 1. I₂, Zn dust; 2. Ar-X, Pd catalyst | 4-Arylpiperidine |
| Reductive Amination (from N-Boc-4-piperidone) | R-NH₂, NaBH(OAc)₃ | 4-Amino-substituted Piperidine |
This compound and its derivatives are valuable precursors for the construction of more complex bicyclic systems, such as fused and bridged piperidines. These rigid scaffolds are of great interest in drug discovery as they can lock a molecule into a specific conformation, potentially leading to increased potency and selectivity for a biological target.
The synthesis of bridged piperidines has been achieved using N-Boc protected piperidine precursors. For instance, the synthesis of 2-azanorbornane analogues, which are bridged piperidine systems, has been reported starting from Boc-protected intermediates in the context of developing P2Y14R antagonists. nih.gov Intramolecular cyclization reactions, such as the aza-Prins cyclization, can be employed to construct fused piperidine ring systems from appropriately functionalized N-Boc-piperidine derivatives. researchgate.net
Precursors for Derivatization in Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. This compound is an invaluable tool in SAR studies, serving as a common starting point for the synthesis of libraries of piperidine-containing compounds.
By deprotecting the Boc group, the piperidine nitrogen is revealed, allowing for the introduction of a wide variety of substituents through reactions such as acylation, alkylation, and reductive amination. This enables medicinal chemists to systematically modify the structure of a lead compound and evaluate the impact of these changes on its biological activity.
For example, in the development of dopamine (B1211576) receptor antagonists, the derivatization of the piperidine nitrogen has been shown to be crucial for modulating affinity and selectivity for different dopamine receptor subtypes. nih.govnih.gov Similarly, in the design of opioid receptor modulators, the nature of the substituent on the piperidine nitrogen can significantly influence whether a compound acts as an agonist or an antagonist. nih.gov The ease of derivatization of the piperidine scaffold, made accessible by precursors like this compound, facilitates the exploration of the chemical space around a pharmacophore, ultimately guiding the design of more potent and selective drug candidates.
Modular Synthesis of Analog Libraries
The N-Boc-piperidine scaffold is exceptionally well-suited for the modular synthesis of compound libraries, a strategy that enables the rapid generation of numerous analogs for structure-activity relationship (SAR) studies. This approach involves using a common core structure (the piperidine ring) and systematically introducing diverse substituents.
The versatility of N-Boc-piperidine derivatives as building blocks is evident in their application for creating libraries of potential therapeutic agents. For instance, tert-butyl piperidin-4-ylcarbamate is a key starting material in the synthesis of novel inhibitors for the NLRP3 inflammasome, a target for inflammatory diseases. In this context, the piperidine core serves as a central scaffold to which different chemical moieties can be attached. The synthesis often involves deprotecting the Boc group to reveal the secondary amine, which can then be coupled with a variety of carboxylic acids or other electrophiles to generate a library of amide derivatives.
This modular strategy is exemplified by the synthesis pathway where a core acid fragment is activated and then reacted with a deprotected piperidine amine. By varying the structure of the acid fragment, a diverse library of analogs can be efficiently produced from a common intermediate.
Table 1: Example of Modular Synthesis Approach for an Analog Library
| Core Scaffold | Coupling Partner (R-COOH) | Resulting Analog Structure | Therapeutic Target Area |
|---|---|---|---|
| Piperidin-4-yl Amine (from Boc deprotection) | Substituted Benzoic Acid | N-(piperidin-4-yl)benzamide Analog | Anti-inflammatory |
| Piperidin-4-yl Amine (from Boc deprotection) | Heterocyclic Carboxylic Acid | N-(piperidin-4-yl)heterocycle-carboxamide Analog | Anti-inflammatory |
Strategic Placement of the Boc-Protected Piperidine Moiety in Lead Compounds
The piperidine ring is one of the most common nitrogen-containing heterocyclic motifs found in FDA-approved drugs. mdpi.com Its incorporation into lead compounds is a strategic decision aimed at optimizing pharmacokinetic and pharmacodynamic properties. The Boc-protected form is not only a synthetic intermediate but also a crucial component in certain biologically active molecules.
The strategic placement of the N-Boc-piperidine moiety can significantly enhance the potency and selectivity of a lead compound. The Boc group itself, being lipophilic and sterically bulky, can form critical interactions within a biological target's binding pocket. rsc.org Research has shown cases where the presence of the Boc protecting group is essential for a compound's antiproliferative activity; its removal or replacement with smaller groups can lead to a dramatic decrease in efficacy. acs.org
Table 2: Role of the N-Boc-Piperidine Moiety in Bioactive Compounds
| Compound Class | Therapeutic Target | Function of N-Boc-Piperidine Moiety | Reference Finding |
|---|---|---|---|
| S-Aryl Dithiocarbamates | Cancer Cell Lines | Essential for high potency | The N-Boc protected compound showed a 26-fold higher potency compared to related analogs. acs.org |
Development of Novel Synthetic Methodologies Employing N-Boc Piperidines
The widespread importance of the piperidine scaffold has driven significant research into novel and more efficient synthetic methods for its functionalization.
Catalyst Development for Piperidine Functionalization
A major focus in synthetic methodology has been the direct C-H functionalization of the N-Boc-piperidine ring. This approach avoids lengthy pre-functionalization steps and allows for the direct introduction of new chemical groups onto the carbon framework of the ring. Transition-metal catalysis has been pivotal in achieving this goal.
Dirhodium tetracarboxylate catalysts, for example, have been developed for the site-selective and stereoselective C-H insertion reactions of N-Boc-piperidine with donor/acceptor carbenes. researchgate.netacs.org The choice of catalyst and the specific directing group on the nitrogen atom can control the position of functionalization on the piperidine ring. researchgate.net These methods enable the synthesis of complex piperidine derivatives with high precision. For instance, catalysts like Rh₂(R-TCPTAD)₄ have been specifically designed for the C2 functionalization of N-Boc-piperidine. researchgate.net
Other catalytic systems, including those based on palladium and iridium, have also been explored. nih.govacs.org Photoredox catalysis using iridium-based catalysts has enabled the direct α-C–H arylation and vinylation of N-Boc-protected heterocycles, proceeding through a radical-mediated mechanism under mild conditions. mdpi.com
Table 3: Catalytic Systems for N-Boc-Piperidine Functionalization
| Catalyst System | Reaction Type | Position of Functionalization | Key Features |
|---|---|---|---|
| Rh₂(R-TCPTAD)₄ | C-H Insertion with Carbenes | C2 | High site-selectivity and stereoselectivity. researchgate.netacs.org |
| Ir(ppy)₃ (Photoredox) | C-H Arylation/Vinylation | α-position (C2/C6) | Mild reaction conditions, proceeds via single-electron transfer. mdpi.com |
Green Chemistry Approaches in Boc-Piperidine Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of N-Boc-piperidine and its derivatives. rsc.orgmdpi.com These approaches aim to reduce waste, minimize the use of hazardous reagents, and employ milder reaction conditions. nih.gov
Biocatalysis represents a powerful green chemistry tool. Enzymes such as reductases and transaminases are used for the asymmetric synthesis of chiral piperidine intermediates. For example, the biocatalytic asymmetric reduction of N-Boc-3-piperidone using a whole-cell biocatalyst can produce (S)-N-Boc-3-hydroxypiperidine with high yield and excellent enantiomeric excess (>99% ee). researchgate.net This method operates in aqueous media under mild conditions, offering a significant environmental advantage over traditional chemical reductions that often require stoichiometric amounts of metal hydride reagents.
Chemoenzymatic strategies, which combine enzymatic steps with conventional chemical reactions, provide efficient and sustainable routes to complex chiral piperidines. researchgate.net These processes shorten synthetic sequences and circumvent the use of toxic chemicals and harsh reaction conditions, making them suitable for large-scale industrial application. researchgate.net
Table 4: Comparison of Conventional vs. Green Synthesis of a Chiral Boc-Piperidine Derivative
| Parameter | Conventional Chemical Reduction | Biocatalytic Reduction researchgate.net |
|---|---|---|
| Reagent | Metal hydrides (e.g., NaBH₄, LiAlH₄) | Whole-cell biocatalyst (e.g., Pichia pastoris) |
| Solvent | Anhydrous organic solvents (e.g., THF, Et₂O) | Aqueous buffer |
| Temperature | Often requires low or elevated temperatures | Mild, near-ambient temperatures |
| Byproducts | Metal salts | Biodegradable cell mass |
| Stereoselectivity | May require chiral auxiliaries or catalysts | High enantiomeric excess (>99% ee) |
| Environmental Impact | Higher (use of hazardous reagents/solvents) | Lower (benign solvent, biodegradable catalyst) |
Analytical and Spectroscopic Characterization of Tert Butyl Piperidin 1 Ylcarbamate and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For tert-butyl piperidin-1-ylcarbamate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete structural picture.
¹H NMR for Proton Connectivity and Chemical Shift Analysis
Proton (¹H) NMR spectroscopy reveals the number of different types of protons and their neighboring environments in a molecule. In the ¹H NMR spectrum of this compound, distinct signals correspond to the protons of the tert-butyl group and the piperidine (B6355638) ring.
The nine protons of the tert-butyl group typically appear as a sharp singlet around δ 1.46 ppm, a characteristic chemical shift for this moiety. princeton.edursc.org The protons on the piperidine ring exhibit more complex splitting patterns due to spin-spin coupling with adjacent protons. The methylene (B1212753) protons (CH₂) adjacent to the nitrogen atom generally appear as a multiplet in the range of δ 3.25-3.38 ppm. princeton.edu The remaining piperidine ring protons resonate as multiplets in the upfield region, typically between δ 1.45 and 1.94 ppm. princeton.edursc.org
Table 1: Representative ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| tert-Butyl (9H) | 1.46 | s (singlet) |
| Piperidine-CH₂ (α to N) (4H) | 3.35 | m (multiplet) |
| Piperidine-CH₂ (β, γ to N) (6H) | 1.45-1.56 | m (multiplet) |
Note: Chemical shifts are typically reported in parts per million (ppm) downfield from a tetramethylsilane (B1202638) (TMS) internal standard. The solvent used can influence the exact chemical shift values.
¹³C NMR for Carbon Skeleton and Hybridization States
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the carbamate (B1207046) group is characteristically found downfield, around δ 154.7-155.0 ppm. princeton.edursc.org The quaternary carbon of the tert-butyl group appears at approximately δ 79.0-79.3 ppm, while the methyl carbons of the tert-butyl group resonate at about δ 28.7 ppm. princeton.edursc.org The carbon atoms of the piperidine ring show signals in the range of δ 23-47 ppm. Specifically, the carbons alpha to the nitrogen are observed around δ 44-46 ppm. princeton.edursc.org
Table 2: Representative ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Carbamate) | 154.7-155.0 |
| C(CH₃)₃ (quaternary) | 79.0-79.3 |
| C(CH₃)₃ (methyls) | 28.7 |
| Piperidine-C (α to N) | 44.3-46.4 |
| Piperidine-C (β to N) | 25.7 |
| Piperidine-C (γ to N) | 23.3-24.5 |
Note: The chemical shifts are referenced to the solvent signal.
¹⁵N NMR for Nitrogen Environment Characterization
Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful technique for directly probing the chemical environment of nitrogen atoms within a molecule. Although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, it can provide valuable structural information. northwestern.edu For this compound, the ¹⁵N NMR spectrum would show a signal for the nitrogen atom in the piperidine ring. The chemical shift of this nitrogen is influenced by the electron-withdrawing carbamate group. northwestern.edursc.org The typical chemical shift range for amides and carbamates can be broad, but ¹⁵N NMR can help to confirm the electronic state and connectivity of the nitrogen atom. northwestern.eduresearchgate.net
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complete Assignment
Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals, especially in more complex derivatives. emerypharma.comuvic.ca
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comresearchgate.net For this compound, COSY spectra would show correlations between the adjacent methylene protons of the piperidine ring, confirming their connectivity. ehu.essemanticscholar.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. emerypharma.comuvic.ca An HSQC spectrum would definitively link each piperidine proton signal to its corresponding carbon signal. ehu.essemanticscholar.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. emerypharma.comuvic.ca For instance, the protons of the tert-butyl group would show a correlation to the quaternary carbon and the carbonyl carbon of the carbamate group in an HMBC spectrum, confirming the structure of the tert-butoxycarbonyl (Boc) protecting group and its attachment to the piperidine nitrogen. ehu.essemanticscholar.org
High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Identity Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. rsc.orgrug.nl For this compound, HRMS would confirm the molecular formula C₁₀H₁₉NO₂ by matching the experimentally measured mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) to the calculated exact mass. princeton.eduuit.no
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. lcms.cznih.govnebiolab.com This technique is invaluable for assessing the purity of a sample and for analyzing complex mixtures. In an LC-MS/MS experiment, the parent ion of interest is selected and fragmented, and the resulting daughter ions are detected. nih.govdoi.org
Fragmentation Pattern Analysis
The fragmentation pattern observed in the MS/MS spectrum provides a fingerprint of the molecule, which can be used for structural elucidation and confirmation. For this compound, a common fragmentation pathway involves the loss of the tert-butyl group or the entire tert-butoxycarbonyl group.
A characteristic fragmentation would be the loss of isobutylene (B52900) (56 Da) from the molecular ion to form a protonated piperidin-1-ylcarbamic acid intermediate. Another prominent fragmentation is the loss of the entire Boc group (100 Da) to yield the piperidinium (B107235) ion. The analysis of these fragmentation patterns provides strong evidence for the presence of the tert-butoxycarbonyl group and the piperidine ring. nih.gov
Table 3: Common Fragments in the Mass Spectrum of this compound
| Fragment | Description |
| [M - C₄H₈]⁺ | Loss of isobutylene |
| [M - C₅H₉O₂]⁺ | Loss of the tert-butoxycarbonyl group |
| [C₅H₁₀N]⁺ | Piperidinium ion |
Quantification of Synthetic Byproducts
The synthesis of this compound and its analogues can lead to the formation of various byproducts. The quantification of these impurities is critical for quality control. High-performance liquid chromatography (HPLC) is a primary technique for this purpose, often coupled with a mass spectrometer (MS) for definitive identification of the impurity structures. nih.gov
During syntheses involving tert-butoxycarbonyl (Boc) protecting groups, specific impurities can arise. For instance, in related syntheses, the removal of the Boc group can sometimes be incomplete or generate side products. google.com In one scaled-up synthesis of a complex molecule involving a Boc-protected piperidine intermediate, identified impurities included a t-butyl ester byproduct and a 6H isomer, which were quantified by HPLC at 1.4% each. nih.gov The use of different reagents, such as trifluoroacetic acid for deprotection, can also generate specific impurities that require careful monitoring and removal. google.com
Common synthetic byproducts can include unreacted starting materials, reagents, and side-products from competing reaction pathways. For example, in syntheses starting from piperidin-4-amine and di-tert-butyl dicarbonate (B1257347), residual piperidin-4-amine could be a potential impurity. Chromatographic methods are essential for separating and quantifying these related substances to ensure the final compound meets the required purity specifications, often greater than 98% or 99%. doi.orgtcichemicals.com
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and stereochemistry. For derivatives of this compound, single-crystal X-ray diffraction analysis has been used to confirm their molecular configuration and absolute stereochemistry. acs.org
Studies on analogous piperidine carbamate structures reveal that the piperidine ring typically adopts a stable chair conformation. vulcanchem.comrsc.org In 1,4-trans-disubstituted piperidine derivatives, the substituents are often found in equatorial positions to minimize steric hindrance. rsc.org For instance, in the crystal structure of tert-butyl 1-((S)-1-(methoxycarbonyl)-2-methylpropyl)piperidin-4-ylcarbamate, both the Boc-amino group and the substituent on the nitrogen atom occupy equatorial positions. rsc.org The carbamate group itself can exhibit specific conformations, such as a Z conformation about the C-acyl–N bond. vulcanchem.com This detailed structural information is invaluable for understanding the molecule's shape and how it might interact with biological targets.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides clear signatures for its key structural features.
The most prominent bands are associated with the carbamate group. A strong absorption band corresponding to the carbonyl (C=O) stretch of the carbamate is typically observed in the region of 1710–1690 cm⁻¹. The N-H stretch of the carbamate group gives rise to a broad band around 3500–3300 cm⁻¹. Other characteristic absorptions include C-H stretching vibrations for the alkyl groups (piperidine ring and tert-butyl group) and C-N stretching vibrations. The specific frequencies can provide insight into the molecular environment and intermolecular interactions, such as hydrogen bonding.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
| N-H (Carbamate) | Stretch | 3500 - 3300 | |
| C-H (Alkyl) | Stretch | 2974 - 2885 | rsc.org |
| C=O (Carbamate) | Stretch | 1710 - 1690 | |
| N-H (Carbamate) | Bend | ~1550 | |
| C-O (Carbamate) | Stretch | 1238 - 1177 | rsc.org |
Chromatographic Techniques for Separation, Purification, and Purity Assessment
Chromatographic techniques are indispensable tools for the analysis and purification of this compound and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC) is frequently used for rapid reaction monitoring to track the consumption of starting materials and the formation of the product. nih.gov It is a quick and cost-effective method to determine the appropriate solvent system for larger-scale purification.
Column Chromatography is the standard method for purifying the crude product on a preparative scale. beilstein-journals.org Silica (B1680970) gel is the most common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). beilstein-journals.orgrsc.org The polarity of the eluent is adjusted to achieve optimal separation of the desired compound from byproducts and unreacted reagents. In some cases, a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) in methanol (B129727) is added to the eluent to prevent the streaking of amine compounds on the acidic silica gel. rsc.org
High-Performance Liquid Chromatography (HPLC) is the preferred method for the final purity assessment of the compound. tcichemicals.com Reverse-phase HPLC, using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, is commonly employed. nih.gov A modifier such as formic acid or trifluoroacetic acid is often added to the mobile phase to improve peak shape. nih.gov By comparing the peak area of the main component to the total area of all peaks, the purity can be accurately determined, often reported as an absolute area percentage. nih.gov
Computational Chemistry and Theoretical Investigations of Tert Butyl Piperidin 1 Ylcarbamate
Computational chemistry provides powerful tools to investigate the properties of molecules like tert-butyl piperidin-1-ylcarbamate at an atomic level. These theoretical methods allow for the prediction of molecular structure, stability, and reactivity, offering insights that complement experimental findings.
Q & A
Q. What are the common synthetic routes for tert-butyl piperidin-1-ylcarbamate derivatives, and how do reaction conditions influence product purity?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, this compound derivatives with bromobenzyl groups (e.g., tert-butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate) are synthesized via reaction of piperidin-4-amine derivatives with tert-butyl chloroformate in dichloromethane, using triethylamine as a base . Key factors affecting purity include solvent choice (polar vs. non-polar), temperature control (room temperature vs. reflux), and stoichiometric ratios. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products .
Q. What analytical techniques are essential for characterizing this compound derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm structural integrity by identifying proton environments (e.g., tert-butyl protons at ~1.4 ppm) and carbamate carbonyl signals (~155 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, distinguishing derivatives like tert-butyl 1-(4-bromobenzoyl)piperidin-4-ylcarbamate (C17H25BrN2O3) from analogs .
- High-Performance Liquid Chromatography (HPLC): Used for purity assessment, with optimized mobile phases (e.g., acetonitrile/water gradients) resolving impurities .
Q. How do structural modifications (e.g., halogen substitution) alter the biological activity of this compound derivatives?
Methodological Answer: Halogen substituents (e.g., bromine at the benzyl position) enhance lipophilicity and influence target binding. For example, tert-butyl 1-(4-bromobenzyl)piperidin-4-ylcarbamate exhibits improved antimicrobial activity compared to non-halogenated analogs due to increased membrane penetration . Researchers should systematically compare IC50 values in enzyme inhibition assays (e.g., bacterial dihydrofolate reductase) to quantify activity shifts .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in synthesizing this compound analogs?
Methodological Answer:
- Catalyst Screening: Use palladium catalysts (e.g., Pd(OAc)2) for Suzuki-Miyaura couplings to introduce aryl groups, optimizing ligand-to-metal ratios for cross-coupling efficiency .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in carbamate formation, while lower temperatures (−20°C to 0°C) reduce side reactions .
- Kinetic Studies: Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps and adjust reagent addition rates .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Dose-Response Replication: Validate conflicting antimicrobial data (e.g., bactericidal vs. bacteriostatic effects) using standardized broth microdilution assays (CLSI guidelines) .
- Off-Target Profiling: Employ proteome-wide binding assays (e.g., thermal shift assays) to identify non-specific interactions that may explain variability in cytotoxicity .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for structural analogs, reconciling discrepancies between in vitro and in silico results .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound-based enzyme inhibitors?
Methodological Answer:
- Substituent Scanning: Replace the bromobenzyl group in tert-butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to modulate enzyme binding .
- Bioisosteric Replacement: Substitute the carbamate group with urea or thiocarbamate to evaluate effects on hydrogen bonding with catalytic residues (e.g., in kinases or proteases) .
- Pharmacophore Mapping: Identify critical interaction points (e.g., hydrophobic tert-butyl moiety) using 3D-QSAR models to prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
